molecular formula C11H16O2 B1203786 1,2-Dimethoxy-4-propylbenzene CAS No. 5888-52-8

1,2-Dimethoxy-4-propylbenzene

Cat. No. B1203786
CAS RN: 5888-52-8
M. Wt: 180.24 g/mol
InChI Key: YXLFQKUIZVSIEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,2-dimethoxy-4-propylbenzene often involves the use of aromatic nucleophilic substitution reactions. For example, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene can be achieved by reacting lithium dimesitylphosphide with hexafluorobenzene, showcasing a method that might be adapted for the synthesis of related dimethoxybenzene compounds (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of related dimethoxybenzenes, such as 1,4-dimethoxybenzene, has been studied extensively. For example, 1,4-dimethoxybenzene crystallizes in the Pbca space group with centro-symmetrical molecules per unit cell, indicating the potential structural characteristics of similar compounds (Goodwin, Przybylska, & Robertson, 1950).

Chemical Reactions and Properties

Chemical reactions involving dimethoxybenzenes, such as the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase, reveal the reactivity of the methoxy groups and the potential for forming cation radicals and subsequent products. These reactions highlight the chemical behavior that could be expected from 1,2-dimethoxy-4-propylbenzene under similar conditions (Teunissen et al., 1998).

Physical Properties Analysis

The physical properties of dimethoxybenzene derivatives are influenced by their molecular structure. For example, studies on various dimethoxybenzenes have explored their crystal structures and NMR tensor analyses, providing insights into their solid-state structures and electronic properties (Gerzain et al., 1996).

Chemical Properties Analysis

The chemical properties of dimethoxybenzenes, such as their oxidation behavior and interaction with other molecules, offer a glimpse into the reactivity of 1,2-dimethoxy-4-propylbenzene. For instance, the oxidation of 1,4-dialkoxybenzenes in various media demonstrates their redox behavior and the potential for electropolymerization under certain conditions, which could be relevant for the chemical properties of 1,2-dimethoxy-4-propylbenzene (Fabre et al., 1997).

Scientific Research Applications

  • Anodic Oxidation and Reaction Mechanisms : 1,2-Dimethoxy-4-prop-1-enylbenzene, a related compound, has been studied for its anodic oxidation in acetonitrile, highlighting insights into reaction mechanisms and characterization of oxidation products (Sainsbury, 1971).

  • Biosensors and Disease Diagnosis : In the field of biosensors, the interaction of proteins with various compounds including 1,2-Dimethoxy-4-prop-2-enylbenzene has been explored for disease detection and diagnosis, emphasizing the compound's potential in medical applications (Moharana & Pattanayak, 2020).

  • Pharmacokinetic and Pharmacodynamic Evaluation : A derivative of 1,2-Dimethoxy-4-propylbenzene, specifically 1,2-Dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, has been synthesized for in vivo pharmacokinetic and pharmacodynamic studies, indicating its relevance in medical research (Wang, Fawwaz, & Heertum, 1993).

  • Electrochemical Studies : Electrochemical studies involving derivatives of 1,2-Dimethoxy-4-propylbenzene have provided insights into their oxidation behaviors and potential applications in organic electrochemistry (Gates & Swenton, 1992).

  • Medical Intermediate Molecules : Research on 2,5-Dimethoxy-4-Ethylthio-Benzeneethanamine, derived from 1,4-dimethoxybenzene, suggests the importance of such compounds in the synthesis of medical intermediates used in treating psychotic and schizophrenic psychosis (Zhimin, 2003).

  • Batteries and Energy Storage : 1,2-Dimethoxy-4-propylbenzene derivatives have been explored as redox shuttles for overcharge protection in lithium batteries, highlighting their potential in energy storage technologies (Feng, Ai, Cao, & Yang, 2007).

  • Protecting Groups in Amino Acid Derivatives : The compound 1,2-Dimethoxy-4,5-dimethylene has been used as a new protecting group for acyclic amino acid derivatives, demonstrating the chemical versatility of dimethoxybenzene derivatives (Tayama, Takedachi, Iwamoto, & Hasegawa, 2012).

Safety And Hazards

The safety information available indicates that 1,2-Dimethoxy-4-propylbenzene should be stored in a dark place, sealed in dry, at room temperature . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

1,2-dimethoxy-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLFQKUIZVSIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207582
Record name 3,4-Dimethoxyphenylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethoxy-4-propylbenzene

CAS RN

5888-52-8
Record name 1,2-Dimethoxy-4-propylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5888-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyphenylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxyphenylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PROPYLVERATROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1O06LO267
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

An atmospheric pressure hydrogenation equipment was charged with 17.8 g (0.10 M) of 1,2-dimethoxy-4-propenylbenzene, 0.9 g of palladium charcoal and 350 ml of methanol and introduced with hydrogen. The reaction was continued until the absorption of hydrogen was terminated. Palladium charcoal was filtered off from the reaction mixture. The filtrate was distilled off methanol and vacuum distilled to obtain 17.5 g (0.097 M) of 4-propylveratrole as colorless transparent liquid having a boiling point of 106°-108° C./4 mmHg.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
H Ruan, Z Xu, A Kumar, M Feng, AS Lipton… - …, 2023 - Wiley Online Library
Efficient cleavage of β‐O‐4 bonds in lignin to high‐yield aromatic compounds for the potential production of fuels and chemicals is vital for the economics of the modern biorefinery …
JE Royer, GE Teakle, E Ahoafi, DG Mayer - Austral Entomology, 2019 - Wiley Online Library
Bactrocera xanthodes (Broun) (Dacinae), the Pacific fruit fly, is a major pest that is widespread in the South Pacific. It infests the fruit of 34 hosts in 20 families and is a significant …
Number of citations: 9 onlinelibrary.wiley.com
TQ Hu, BR James, CL Lee - J. Pulp Pap. Sci, 1997 - hero.epa.gov
Di-μ-chloro-bis (η4-1, 5-hexadiene)-dirhodium (I) effectively catalyzed the hydrogenation of the aromatic rings of the lignin model compounds 4-propylphenol, eugenol, 1, 2-dimethoxy-4-…
Number of citations: 32 hero.epa.gov
Z Dou, Z Zhang, H Zhou, M Wang - … chemie international edition, 2021 - Wiley Online Library
Producing renewable biofuels from biomass is a promising way to meet future energy demand. Here, we demonstrated a lignin to diesel route via dimerization of the lignin oil followed …
Number of citations: 39 onlinelibrary.wiley.com
NJ Liquido, AP Khrimian, AB DeMilo… - Journal of Applied …, 1998 - Wiley Online Library
Reports questioning the safety of methyl eugenol (1,2‐dimethoxy‐4‐[2‐propenyl] benzene) stimulated us to develop and test synthetic analogues that may be used as alternative …
Number of citations: 15 onlinelibrary.wiley.com
S Song, J Zhang, G Gözaydın… - Angewandte Chemie …, 2019 - Wiley Online Library
Funneling and functionalization of a mixture of lignin‐derived monomers into a single high‐value chemical is fascinating. Reported herein is a three‐step strategy for the production of …
Number of citations: 188 onlinelibrary.wiley.com
HN Testereci, G Akın-Öktem, Z Öktem - Reactive and Functional Polymers, 2004 - Elsevier
Redox behaviour of 4-allyl-1,2-dimethoxybenzene (DMAB) was studied by using cyclic voltammetry and electrochemical polymerization was conducted at the measured peak potential. …
Number of citations: 5 www.sciencedirect.com
K Kuroda, A Nakagawa-izumi - Organic Geochemistry, 2006 - Elsevier
This paper addresses the behavior of β-5 substructures in analytical pyrolysis of lignin. Five phenolic 2-arylcoumarans containing a β-5 linkage, dehydrodiconiferyl alcohol (I) and II–V, …
Number of citations: 62 www.sciencedirect.com
YW Cheah, MA Salam, P Arora, O Öhrman… - Sustainable Energy & …, 2021 - pubs.rsc.org
Transition metal sulfides (TMSs) are typically used in the traditional petroleum refining industry for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) applications. Bio-oils …
Number of citations: 18 pubs.rsc.org
AB DeMilo, RT Cunningham… - Journal of Economic …, 1994 - academic.oup.com
Eight of 44 selected analogs of veratrole showed promise as attractants for male, oriental fruit fly, Dacus dorsalis Hendel, in week-long field tests when compared with a standard methyl …
Number of citations: 24 academic.oup.com

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